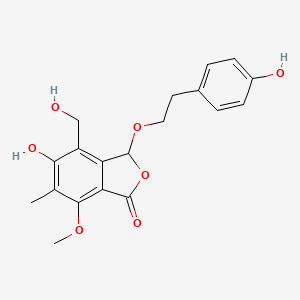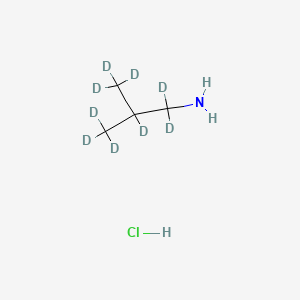
Trihexyphenidyl-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihexyphenidyl-d5 is a deuterium-labeled form of Trihexyphenidyl, an anticholinergic medication primarily used to manage symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions . The deuterium labeling is used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihexyphenidyl-d5 involves the incorporation of deuterium atoms into the Trihexyphenidyl molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process . The specific synthetic route may vary, but it generally involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the Cyclohexyl and Phenyl Groups: These groups are attached to the piperidine ring through a series of substitution reactions.
Deuterium Labeling: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and advanced analytical techniques helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Trihexyphenidyl-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Trihexyphenidyl-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways . Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of the compound.
Metabolic Pathway Analysis: Helps in identifying metabolic intermediates and pathways.
Drug Interaction Studies: Used to study interactions with other drugs and their effects on metabolism.
Biological Research: Investigates the effects of the compound on various biological systems, including the central nervous system.
Mechanism of Action
Trihexyphenidyl-d5 exerts its effects by acting as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype . It binds to muscarinic receptors in the central nervous system, particularly in the cerebral cortex, and inhibits the action of acetylcholine. This leads to a reduction in the symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions . Additionally, it may indirectly enhance dopamine release in the striatum by modifying nicotinic acetylcholine receptor neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Trihexyphenidyl: The non-deuterated form of Trihexyphenidyl-d5.
Biperiden: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Benztropine: An anticholinergic drug with similar uses and mechanisms of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms help in tracing the compound’s metabolic pathways and studying its pharmacokinetics with greater precision . This makes it a valuable tool in drug development and research.
Properties
Molecular Formula |
C20H31NO |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1-cyclohexyl-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/i1D,4D,5D,10D,11D |
InChI Key |
HWHLPVGTWGOCJO-ZWYOJXJXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN2CCCCC2)(C3CCCCC3)O)[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)











